(R)-2-Phenylmorpholine
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Description
Synthesis Analysis
The synthesis of derivatives related to "(R)-2-Phenylmorpholine" often involves complex organic reactions. For instance, the synthesis of functional phenylacetylene derivatives containing amino acid moieties showcases the intricate steps required to introduce specific functional groups onto a phenyl ring, which is a common precursor for synthesizing related compounds (Lai et al., 2006). Similarly, synthesis involving cyclometalated compounds such as endo five-membered ortho-cyclopalladated imine indicates the complex coordination chemistry that can be involved in the synthesis of related molecules (Albert et al., 2007).
Molecular Structure Analysis
The molecular structure of "(R)-2-Phenylmorpholine" and its derivatives is characterized using various spectroscopic methods. For example, NMR and IR spectroscopy are commonly employed to determine the structural aspects of molecules and to confirm the presence of specific substituents or functional groups. The study by Albert et al. (2007) demonstrates the use of NMR to elucidate the structure of a cyclopalladated compound, which shares structural similarities with "(R)-2-Phenylmorpholine" derivatives.
Chemical Reactions and Properties
The chemical reactivity of "(R)-2-Phenylmorpholine" derivatives involves various reactions such as carbene insertion and reactions with carbon monoxide, showcasing the molecule's versatility in organic synthesis. For example, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion highlights the reactivity of morpholine derivatives in creating bioactive compounds (Trstenjak et al., 2013).
Scientific Research Applications
Synthesis and DNA Binding Properties
(R)-2-Phenylmorpholine derivatives have been explored for their DNA binding capabilities, offering insights into potential therapeutic applications. A study by Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole, demonstrating intercalation binding mode with SS-DNA. This suggests their potential in antimicrobial and anti-cancer applications due to their remarkable efficacy against examined microbes and cancer cells Farghaly et al., 2020.
Differentiation from Ortho- and Para-Substituted Isomers
Research by McLaughlin et al. (2017) focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenylmorpholine designed to explore treatments in areas like obesity and drug dependence. The study provided extensive analytical characterization and differentiation from ortho- and para-substituted isomers, highlighting the structural specificity necessary for therapeutic efficacy McLaughlin et al., 2017.
Lysozyme Binding Affinity and CO Releasing Properties
Another application involves the study of {Ru(CO)x}-core terpyridine complexes by Mansour and Shehab (2018), where one of the complexes featured a 4′-(4-phenylmorpholine)-2,2′:6′,2″-terpyridine ligand. These complexes were investigated for their lysozyme binding affinity and photoinduced carbon monoxide releasing properties, showing potential for therapeutic applications in delivering CO to biological targets Mansour & Shehab, 2018.
Antidepressant Activity
Xiao Xin (2007) synthesized 2-Aryl-3-methyl-5-phenylmorpholine hydrochloride and tested its antidepressant activity in mice, indicating the potential of phenylmorpholine derivatives in developing new antidepressants. The study showed that these compounds could decrease immobility time in forced swimming tests, a model for assessing antidepressant activity Xiao Xin, 2007.
Azide 1,3-Dipolar Cycloadditions
Chen, Gan, and Harwood (2008) researched azide 1,3-dipolar cycloadditions to N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one, exploring diastereocontrolled aziridine formation. This study contributes to the understanding of chemical reactions involving phenylmorpholine derivatives and their potential in synthesizing novel organic compounds Chen, Gan, & Harwood, 2008.
properties
IUPAC Name |
(2R)-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359088 |
Source
|
Record name | (R)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylmorpholine | |
CAS RN |
1225376-02-2 |
Source
|
Record name | (R)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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